molecular formula C15H19BO3 B3091967 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one CAS No. 1221239-08-2

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B3091967
CAS No.: 1221239-08-2
M. Wt: 258.12 g/mol
InChI Key: FBRLQBIQUOHVBS-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one (CAS: 2246887-09-0) is a boronate ester-functionalized indanone derivative. Its structure comprises a 2,3-dihydro-1H-inden-1-one (dihydroindenone) core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the 4-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to the boron group’s ability to facilitate carbon-carbon bond formation under palladium catalysis . The tetramethyl groups on the dioxaborolane ring enhance stability, making it less prone to hydrolysis compared to unsubstituted boronic acids . It is widely used in pharmaceutical and materials science research, particularly in synthesizing complex organic molecules and optoelectronic materials .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11-10(12)8-9-13(11)17/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRLQBIQUOHVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(=O)C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101144424
Record name 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221239-08-2
Record name 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221239-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101144424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

  • Molecular Formula : C16H22BNO4
  • Molecular Weight : 298.17 g/mol
  • CAS Number : 1048970-17-7

The biological activity of this compound may be attributed to its ability to interact with biological targets through boron coordination. Boron compounds have been noted for their roles in:

  • Antitumor activity
  • Antiviral effects
  • Modulation of enzyme activities

Biological Activity Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

Antitumor Activity

A study involving related boron compounds demonstrated promising results against various cancer cell lines. The IC50 values were measured to assess efficacy:

CompoundCell LineIC50 (μM)
Compound AHeLa2.13
Compound BA5498.03

These findings suggest that the compound may possess similar antitumor properties due to structural similarities.

Antiviral Activity

Research has shown that boron-containing compounds can inhibit viral replication. A study demonstrated that certain derivatives of dioxaborolane structures exhibited antiviral properties by interfering with viral RNA synthesis.

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in cancer metabolism and viral replication. For instance:

  • Carbonic Anhydrase Inhibition : Compounds with similar structures have been shown to inhibit this enzyme, which plays a crucial role in tumor growth and metastasis.

Case Studies

  • Case Study on Antitumor Effects :
    • Researchers synthesized a series of dioxaborolane derivatives and evaluated their cytotoxicity against cancer cell lines such as HeLa and A549.
    • The results indicated that modifications in the dioxaborolane structure significantly impacted the antitumor efficacy.
  • Case Study on Enzyme Interaction :
    • A molecular docking study was conducted to predict the interaction between the compound and carbonic anhydrase.
    • The binding energy calculations suggested a strong affinity for the target enzyme, indicating potential as an inhibitor.

Comparison with Similar Compounds

Positional Isomers

  • 2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1252793-57-9):
    • Differs in the substitution position of the boronate ester (4-position vs. 2-position on the indene ring).
    • Reduced steric hindrance at the 2-position may enhance reactivity in coupling reactions compared to the 4-substituted derivative .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: N/A, Mol. Formula: C₁₄H₁₈BNO₃): Replaces the ketone group with an indolin-2-one moiety.

Functional Group Variations

  • 2-(6-Chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A):
    • Chlorine substituent at the 5-position increases electron-withdrawing effects, which may slow coupling reactions but improve regioselectivity .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2): Replaces the indanone core with a benzonitrile group. The nitrile’s electron-withdrawing nature enhances oxidative stability but reduces nucleophilicity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound (CAS: 2246887-09-0) Not reported 259.11 Boronate ester, ketone
2-[4-Chloro-3-(dioxaborolanyl)benzyl]isoindoline-1,3-dione (3d) 102–104 439.27 Chloro, phthalimide
2-[3-(dioxaborolanyl)benzyl]isoindoline-1,3-dione (3b) 170–173 953.00 Phthalimide
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzoic acid (CAS: 904310-72-1) Not reported 229.08 Carboxylic acid
  • Thermal Stability : Phthalimide derivatives (e.g., 3b, 3d) exhibit higher melting points (102–173°C) due to strong intermolecular interactions, whereas the target compound’s ketone group may reduce crystallinity .
  • Solubility: The benzoic acid derivative (CAS: 904310-72-1) shows higher polarity and aqueous solubility compared to the hydrophobic indanone-based target compound .

Suzuki-Miyaura Coupling

  • The target compound’s boronate ester reacts efficiently with aryl halides under Pd catalysis to form biaryl structures, similar to other pinacol boronate esters .

Optoelectronic Materials

  • Analogues like 9,9-dimethyl-10-(4-boronatophenyl)-9,10-dihydroacridine () are used in OLEDs due to extended conjugation. The target compound’s indanone core may limit conjugation length, reducing its utility in light-emitting applications compared to acridine derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one?

The compound is typically synthesized via Miyaura borylation , where a halogenated indenone precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key parameters include:

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours.
  • Base : Potassium acetate (KOAc) or Cs₂CO₃ to facilitate transmetallation .

Q. Which spectroscopic techniques are critical for characterizing this boronic ester?

  • ¹H/¹³C NMR : Confirm the presence of the indenone backbone (e.g., carbonyl resonance at ~200 ppm in ¹³C NMR) and pinacol boronate signals (quartet for boron-bound oxygen at δ 1.0–1.3 ppm in ¹H NMR) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the tetracoordinated boron .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₁₆H₂₁BO₃: calculated 288.16 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and bond lengths, as demonstrated for analogous indenone derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : –20°C in airtight containers under argon to prevent hydrolysis .
  • Handling : Use gloveboxes or Schlenk techniques to minimize moisture/oxygen exposure. Decomposition can be monitored via TLC or ¹H NMR .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

  • Catalyst Screening : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity for sterically hindered aryl halides .
  • Solvent/Base Pairs : Use DME/H₂O (3:1) with K₂CO₃ for aqueous compatibility, or toluene/EtOH with NaOtBu for anhydrous conditions .
  • Temperature Control : Microwave-assisted synthesis (100–120°C, 1–2 hours) improves yields for electron-deficient partners .

Table 1 : Representative Reaction Conditions

Aryl HalideCatalyst SystemYield (%)Reference
4-BromoacetophenonePd(dppf)Cl₂, K₂CO₃85
2-IodonaphthalenePd(PPh₃)₄, NaOtBu78

Q. How can this compound be applied in synthesizing polycyclic aromatic hydrocarbons (PAHs) or pharmaceuticals?

  • PAHs : Acts as a boronate donor in iterative cross-couplings to build fused-ring systems (e.g., pyrene derivatives) .
  • Pharmaceutical Intermediates : Used in synthesizing indole-based kinase inhibitors or boron-containing drug candidates (e.g., bortezomib analogs) .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

  • Reproducibility Checks : Validate catalyst activity (e.g., via ICP-MS for Pd content) and reagent purity (>95% by GC/HPLC) .
  • Side Reaction Analysis : Monitor protodeboronation or homocoupling by LC-MS. Additives like LiCl may suppress side pathways .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) can predict steric/electronic effects influencing coupling efficiency .

Methodological Notes

  • Purity Assessment : Use GC with FID detection (e.g., HP-5 column) or HPLC (C18 column, acetonitrile/water gradient) .
  • Safety Protocols : PPE (gloves, goggles) is mandatory due to potential boronate toxicity. Spills require neutralization with moist sand .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one

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